7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex heterocyclic compound It features a pyrimidotriazine core, which is a fused ring system combining pyrimidine and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is advantageous due to its efficiency and environmentally benign nature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. The use of catalysts and solvents is minimized to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it has potential applications in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Medicine
In medicine, this compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, such as those involved in cell division and growth.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system and are known for their diverse biological activities.
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities and are structurally similar due to their aromatic ring systems.
Uniqueness
What sets 7-ethyl-2-[(4-fluorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one apart is its specific substitution pattern and the presence of a fluorophenyl group. This unique structure enhances its binding affinity to certain biological targets, making it a more potent inhibitor compared to similar compounds.
Properties
Molecular Formula |
C20H19FN6O |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
7-ethyl-2-(4-fluoroanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H19FN6O/c1-3-16-12(2)23-20-26-19(24-15-8-6-14(21)7-9-15)25-17(27(20)18(16)28)13-5-4-10-22-11-13/h4-11,17H,3H2,1-2H3,(H2,23,24,25,26) |
InChI Key |
KZNFCOLBJMJJNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2NC(=NC(N2C1=O)C3=CN=CC=C3)NC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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